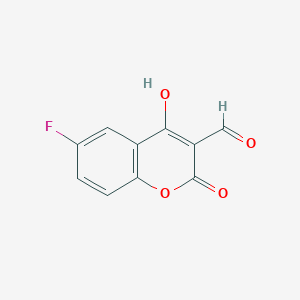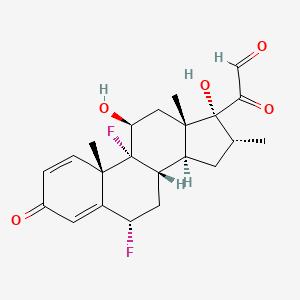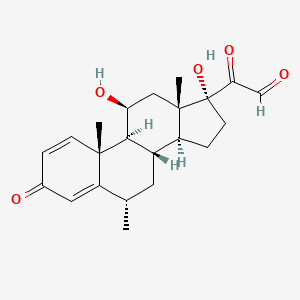
4-ETHYLPHENYLAMINO-1,2-DIMETHYL-6-METHYLAMINOPYRIMIDINIUM CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is a chemical compound known for its role as a modulator of sino-atrial node function. It is commonly used in scientific research to study ion channels, particularly hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound is also referred to by its alternative name, ZD 7288 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The introduction of ethylphenylamino and methylamino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts or specific reaction conditions to ensure high yield and purity.
Quaternization: The final step involves the quaternization of the pyrimidine nitrogen with methyl chloride to form the pyrimidinium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the compound meets the required purity standards for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is widely used in scientific research due to its ability to modulate ion channels. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of ion channel function and regulation, particularly HCN channels.
Medicine: Investigated for its potential therapeutic effects on cardiac arrhythmias and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Wirkmechanismus
The compound exerts its effects by blocking the hyperpolarization-activated cation current (I_f) in HCN channels. This action modulates the pacemaker activity in the sino-atrial node, affecting heart rate and rhythm. In central neurons, it blocks the I_h current, influencing neuronal excitability and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ZD 7288: Another name for the same compound.
Ivabradine: A similar HCN channel blocker used clinically for heart rate control.
HCN Channel Blockers: Other compounds in this class include cilobradine and zatebradine.
Uniqueness
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is unique due to its specific structure, which allows it to selectively block HCN channels without significantly affecting other ion channels. This selectivity makes it a valuable tool in both basic research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
133060-80-7 |
|---|---|
Molekularformel |
C15H21ClN4 |
Molekulargewicht |
292.81 g/mol |
IUPAC-Name |
6-ethyl-4-N,2,3-trimethyl-5-N-phenylpyrimidin-3-ium-4,5-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-13-14(18-12-9-7-6-8-10-12)15(16-3)19(4)11(2)17-13;/h6-10,18H,5H2,1-4H3;1H |
InChI-Schlüssel |
IELCLEKQPWMRLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=[N+](C(=N1)C)C)NC)NC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)




![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)

